4-N-Nonylbiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-Nonylbiphenyl, also known as 4-nonyl-1,1’-biphenyl, is an organic compound with the molecular formula C21H28. It is characterized by a biphenyl structure with a nonyl group attached to the para position of one of the phenyl rings. This compound is primarily used as an intermediate in the production of liquid crystals and other specialized chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-N-Nonylbiphenyl typically involves the alkylation of biphenyl with nonyl halides under Friedel-Crafts conditions. The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3). The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{-C}_6\text{H}_5 + \text{C}9\text{H}{19}\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{-C}_6\text{H}_4\text{-C}9\text{H}{19} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the molar ratios of reactants.
Chemical Reactions Analysis
Types of Reactions: 4-N-Nonylbiphenyl undergoes various chemical reactions, including:
Oxidation: The nonyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The biphenyl core can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of iron (Fe) as a catalyst.
Major Products:
Oxidation: Nonylbenzoic acid, nonylbenzophenone.
Reduction: Cyclohexyl derivatives of biphenyl.
Substitution: Halogenated biphenyls, nitro-biphenyls.
Scientific Research Applications
4-N-Nonylbiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of liquid crystals and other advanced materials.
Biology: Studied for its potential effects on biological systems, particularly its interaction with cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Employed as a component in lubricants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of 4-N-Nonylbiphenyl involves its interaction with lipid bilayers in cell membranes. The nonyl group enhances its hydrophobicity, allowing it to integrate into the lipid bilayer and potentially disrupt membrane integrity. This can affect various cellular processes, including signal transduction and membrane fluidity.
Comparison with Similar Compounds
4-Nonylphenol: Similar structure but with a hydroxyl group instead of a biphenyl core.
4-Cyano-4’-nonylbiphenyl: Contains a cyano group, used in liquid crystal applications.
4-Nitrobiphenyl: Contains a nitro group, used in the synthesis of dyes and pigments.
Uniqueness: 4-N-Nonylbiphenyl is unique due to its biphenyl core with a long nonyl chain, making it particularly useful in the synthesis of liquid crystals and other specialized materials. Its hydrophobic nature and ability to integrate into lipid bilayers also distinguish it from other similar compounds.
Properties
CAS No. |
69856-11-7 |
---|---|
Molecular Formula |
C21H28 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-nonyl-4-phenylbenzene |
InChI |
InChI=1S/C21H28/c1-2-3-4-5-6-7-9-12-19-15-17-21(18-16-19)20-13-10-8-11-14-20/h8,10-11,13-18H,2-7,9,12H2,1H3 |
InChI Key |
XMYSGVNXYKACMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.